Bicyclo[4.3.1]deca-2,4,7-triene
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Overview
Description
Bicyclo[431]deca-2,4,7-triene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.3.1]deca-2,4,7-triene typically involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene. This process can be achieved through electrophilic activation of the double bonds in bicyclo[4.2.2]deca-2,4,7,9-tetraene using reagents such as m-chloroperbenzoic acid . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.3.1]deca-2,4,7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols, such as bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.
Reduction: Reduction reactions can convert the triene structure into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidative rearrangement.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Bicyclo[4.3.1]deca-2,4,7-triene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which bicyclo[4.3.1]deca-2,4,7-triene exerts its effects is not fully understood. its reactivity is primarily due to the strained nature of its bicyclic structure, which makes it susceptible to various chemical transformations. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.2]deca-2,4,7,9-tetraene: A precursor in the synthesis of bicyclo[4.3.1]deca-2,4,7-triene.
Bicyclo[4.2.0]octa-1,5,7-triene: Another bicyclic compound with a different ring structure.
Bicyclo[4.3.1]deca-2,4-diene: A related compound with fewer double bonds.
Uniqueness
This compound is unique due to its specific ring structure and the presence of three conjugated double bonds, which confer distinct chemical properties and reactivity compared to other bicyclic compounds.
Properties
CAS No. |
61096-24-0 |
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Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
bicyclo[4.3.1]deca-2,4,7-triene |
InChI |
InChI=1S/C10H12/c1-2-5-10-7-3-6-9(4-1)8-10/h1-6,9-10H,7-8H2 |
InChI Key |
IPHNNDYZYRCURV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1C=CC=C2 |
Origin of Product |
United States |
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